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Introduction
Fosamprenavir is an antiretroviral prodrug that is rapidly converted in the body to its active

form, Amprenavir.[1] Amprenavir is a potent inhibitor of the human immunodeficiency virus type

1 (HIV-1) protease, a critical enzyme in the viral life cycle.[2][3] HIV-1 protease is responsible

for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional

proteins essential for producing infectious virions.[1] By binding to the active site of the

protease, Amprenavir competitively inhibits this cleavage process, resulting in the production of

immature, non-infectious viral particles.[1]

Computational docking is a powerful in silico technique used to predict the binding orientation

and affinity of a small molecule (ligand) to a macromolecular target (receptor). This method is

instrumental in drug discovery for screening virtual libraries of compounds, elucidating binding

mechanisms, and guiding the optimization of lead candidates. These application notes provide

a detailed protocol for using computational docking and subsequent binding free energy

calculations to study the interaction between Amprenavir and HIV-1 protease.

Mechanism of Action: HIV-1 Protease Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15605565?utm_src=pdf-interest
https://www.benchchem.com/product/b15605565?utm_src=pdf-body
https://go.drugbank.com/drugs/DB00701
https://www.medchemexpress.com/Amprenavir.html
https://pubmed.ncbi.nlm.nih.gov/11816239/
https://go.drugbank.com/drugs/DB00701
https://go.drugbank.com/drugs/DB00701
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The HIV replication cycle relies on the protease enzyme to assemble new, infectious virus

particles. The inhibition of this enzyme is a key therapeutic strategy.
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Caption: Mechanism of HIV-1 Protease inhibition by Fosamprenavir/Amprenavir.

Quantitative Data Summary
Computational and experimental studies have quantified the binding of Amprenavir to HIV-1

protease. The binding affinity is typically reported as a binding energy (from docking, in

kcal/mol) or an inhibition constant (Ki). Lower values indicate stronger binding.

Table 1: Amprenavir Binding Affinity for Wild-Type HIV-1
Protease

Parameter Value Method Reference

Inhibition Constant

(Ki)
0.6 nM Enzymatic Assay [2][3]

Binding Free Energy

(ΔG)
-20.02 kcal/mol MM/PBSA [4]

50% Inhibitory Conc.

(IC₅₀)
12 - 14.6 ng/mL Cell Culture [3][5]

Table 2: Key Interacting Residues in the HIV-1 Protease
Active Site
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The binding of Amprenavir is stabilized by interactions with several key amino acid residues in

the protease active site. The catalytic dyad, Asp25 and Asp25', is crucial for its inhibitory

mechanism.

Residue Chain Interaction Type

Asp25 / Asp25' A / B
Hydrogen Bond (Catalytic

Dyad)

Gly27 / Gly27' A / B van der Waals

Asp29 / Asp29' A / B Hydrogen Bond

Asp30 / Asp30' A / B Hydrogen Bond

Val32 A van der Waals

Ile47 A van der Waals

Gly48 / Gly48' A / B van der Waals

Ile50 / Ile50' A / B van der Waals (Flap Region)

Ile84 B van der Waals

Note: HIV-1 protease is a homodimer, with chains typically denoted as A and B. Residues are

often referenced with their chain identifier (e.g., Asp25 and Asp25').

Table 3: Effect of Resistance Mutations on Amprenavir
Inhibition
Mutations in the protease gene can reduce the binding affinity of inhibitors, leading to drug

resistance. The fold change in inhibition indicates how much more drug is required to inhibit the

mutant enzyme compared to the wild-type.
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Mutation
Fold Change in
Inhibition (Ki)

Consequence Reference

I50V 30-fold

Weaker polar and

hydrophobic

interactions

[6]

V32I 10-fold

Increased

hydrophobic contacts

within the enzyme

[6]

I84V 6-fold

Loss of hydrophobic

contacts with

Amprenavir

[6]

V82F/I84V Significant decrease
Distorts binding site

geometry
[4]

Experimental Protocols & Computational Workflow
The following protocols outline a standard workflow for performing a molecular docking study of

Amprenavir with HIV-1 protease, followed by a more rigorous binding free energy calculation.
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1. Preparation of Structures
- Download Receptor (e.g., PDB: 3NU3)

- Download Ligand (Amprenavir)

2. Receptor Processing
- Remove water & co-ligands

- Add polar hydrogens
- Assign partial charges
- Generate PDBQT file

3. Ligand Processing
- Assign Gasteiger charges

- Define rotatable bonds
- Generate PDBQT file

4. Molecular Docking (AutoDock Vina)
- Define grid box around active site

- Run docking simulation
- Generate docked poses

5. Analysis of Docking Results
- Analyze binding energies

- Visualize protein-ligand interactions
- Identify key residues

6. Molecular Dynamics (MD) Simulation (Optional)
- Run MD on the best docked pose

- Generate trajectory

For higher accuracy

7. Binding Free Energy Calculation (MM/GBSA)
- Extract snapshots from trajectory

- Calculate ΔG_bind
- Decompose energy contributions

Click to download full resolution via product page

Caption: General workflow for computational docking and binding energy analysis.

Protocol 1: Molecular Docking using AutoDock Vina
This protocol uses AutoDock Vina for the docking simulation, a widely used open-source

program known for its speed and accuracy.[7][8] Visualization and file preparation can be

performed with software like UCSF Chimera or AutoDock Tools (ADT).[9]
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A. Preparation of the Receptor (HIV-1 Protease)

Obtain Structure: Download the crystal structure of wild-type HIV-1 protease in complex with

Amprenavir from the Protein Data Bank (PDB). A suitable entry is 3NU3.[10] This provides a

validated starting conformation.

Clean the Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera). Remove

all non-essential molecules, including water, co-crystallized ligands (except one copy of

Amprenavir for defining the binding site), and any other heteroatoms.

Prepare for Docking:

Add polar hydrogen atoms to the protein.

Assign partial charges (e.g., Kollman charges).

Merge non-polar hydrogens.

Save the processed receptor structure in the PDBQT file format, which is required by

AutoDock Vina.

B. Preparation of the Ligand (Amprenavir)

Obtain Structure: A 3D structure of Amprenavir can be extracted from the PDB file (3NU3) or

downloaded from a database like PubChem.

Prepare for Docking:

Load the ligand structure into the preparation software.

Assign Gasteiger charges.

Detect and set the rotatable bonds to allow for conformational flexibility during docking.

Save the processed ligand in the PDBQT file format.

C. Docking Simulation with AutoDock Vina
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Define the Search Space (Grid Box): The docking simulation is confined to a specific volume.

Center the grid box on the co-crystallized Amprenavir ligand in the 3NU3 structure. A typical

size for the HIV-1 protease active site is a cube of 20-30 Å per side.[11] This ensures the

search is focused on the active site.

Create Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor

and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

Run Vina: Execute AutoDock Vina from the command line, referencing your configuration

file: vina --config config.txt

Analyze Results: Vina will generate an output PDBQT file containing the predicted binding

poses (typically 9-10), ranked by their binding affinity (in kcal/mol). The log file contains the

binding energy for each pose. The pose with the lowest energy is considered the most

favorable.

Protocol 2: Binding Free Energy Calculation with
MM/GBSA
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a post-docking method

that provides a more accurate estimation of binding free energy than docking scores alone.[12]

It is typically performed on snapshots from a molecular dynamics (MD) simulation. This

protocol provides a general overview using the AMBER software suite.[13][14]

A. System Preparation and Molecular Dynamics (MD)

Select Starting Structure: Use the top-ranked docked pose of the Amprenavir-protease

complex from Protocol 1.

Prepare System for MD: Use a program like tleap in AMBER to:

Load the protein and ligand force fields (e.g., ff14SB for the protein, GAFF for the ligand).

[15]

Add counter-ions to neutralize the system.

Solvate the complex in a periodic box of water (e.g., TIP3P model).[15]
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MD Simulation:

Minimization: Perform energy minimization to remove steric clashes.

Heating: Gradually heat the system to the desired temperature (e.g., 300 K).

Equilibration: Run a simulation for a sufficient time (e.g., 1-5 ns) to allow the system to

reach equilibrium.

Production: Run the production MD simulation (e.g., 50-100 ns) from which snapshots will

be taken for analysis.

B. MM/GBSA Calculation

Generate Topologies: Create three separate topology files: one for the complex, one for the

receptor alone, and one for the ligand alone.

Run MM/GBSA Script: Use the MMPBSA.py script in AMBER. This script will:

Extract snapshots at regular intervals from the production MD trajectory.

For each snapshot, calculate the free energy of the complex, the receptor, and the ligand.

Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind =

G_complex - (G_receptor + G_ligand)

Decomposition Analysis (Optional): Perform a per-residue energy decomposition to quantify

the contribution of each amino acid residue to the total binding energy. This helps pinpoint

the most critical residues for the interaction, corroborating the findings in Table 2.[4]

Disclaimer: These protocols provide a general framework. Specific parameters and software

versions may require adjustment based on the computational resources and specific research

questions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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